

"Ethyl 2-(2-aminopyrimidin-4-YL)acetate IUPAC name and synonyms"

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Compound of Interest

Compound Name: *Ethyl 2-(2-aminopyrimidin-4-YL)acetate*

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An In-Depth Technical Guide to **Ethyl 2-(2-aminopyrimidin-4-yl)acetate**

Abstract

Ethyl 2-(2-aminopyrimidin-4-yl)acetate is a heterocyclic organic compound featuring a core aminopyrimidine scaffold, a structure of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a nucleophilic amino group and a reactive ethyl ester handle, positioning it as a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed, mechanistically justified synthesis protocol, and its potential applications in drug discovery and development. The content is structured to serve researchers and scientists by providing both foundational knowledge and practical, field-proven insights.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational for all research and development. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **ethyl 2-(2-aminopyrimidin-4-yl)acetate**.^[1] This systematic name unambiguously describes its molecular structure, consisting of an acetate group esterified with ethanol, where the alpha-carbon is attached to the 4-position of a 2-aminopyrimidine ring.

For ease of reference and database searching, several identifiers and synonyms are used.

Table 1: Core Chemical Identifiers

Identifier	Value	Source
IUPAC Name	ethyl 2-(2-aminopyrimidin-4-yl)acetate	[1]
CAS Number	1194375-38-6	[1] [2]
Molecular Formula	C ₈ H ₁₁ N ₃ O ₂	[1]
Canonical SMILES	CCOC(=O)CC1=CC=NC(N)=N 1	[1]

| InChI | InChI=1S/C8H11N3O2/c1-2-13-7(12)5-6-3-4-10-8(9)11-6/h3-4H,2,5H2,1H3, (H2,9,10,11) |[\[1\]](#) |

Table 2: Registered Synonyms

Synonym	Source
ethyl 2-(2-imino-1,2-dihydropyrimidin-4-yl)acetate	[2]

| 4-Pyrimidineacetic acid, 2-amino-, ethyl ester |[\[2\]](#) |

Physicochemical and Handling Properties

Understanding the physical properties of a compound is critical for its proper handling, storage, and application in experimental setups.

Table 3: Physicochemical Data

Property	Value	Source
Molecular Weight	181.195 g/mol	[1]
Appearance	Off-white to yellow solid	[2]
State	Solid	[1]

| Storage Temperature| 2-8°C (protect from light) |[\[2\]](#) |

The recommendation to store the compound under refrigeration and protected from light suggests a potential sensitivity to thermal degradation or photochemical reactions, a common characteristic for nitrogen-containing heterocyclic compounds.

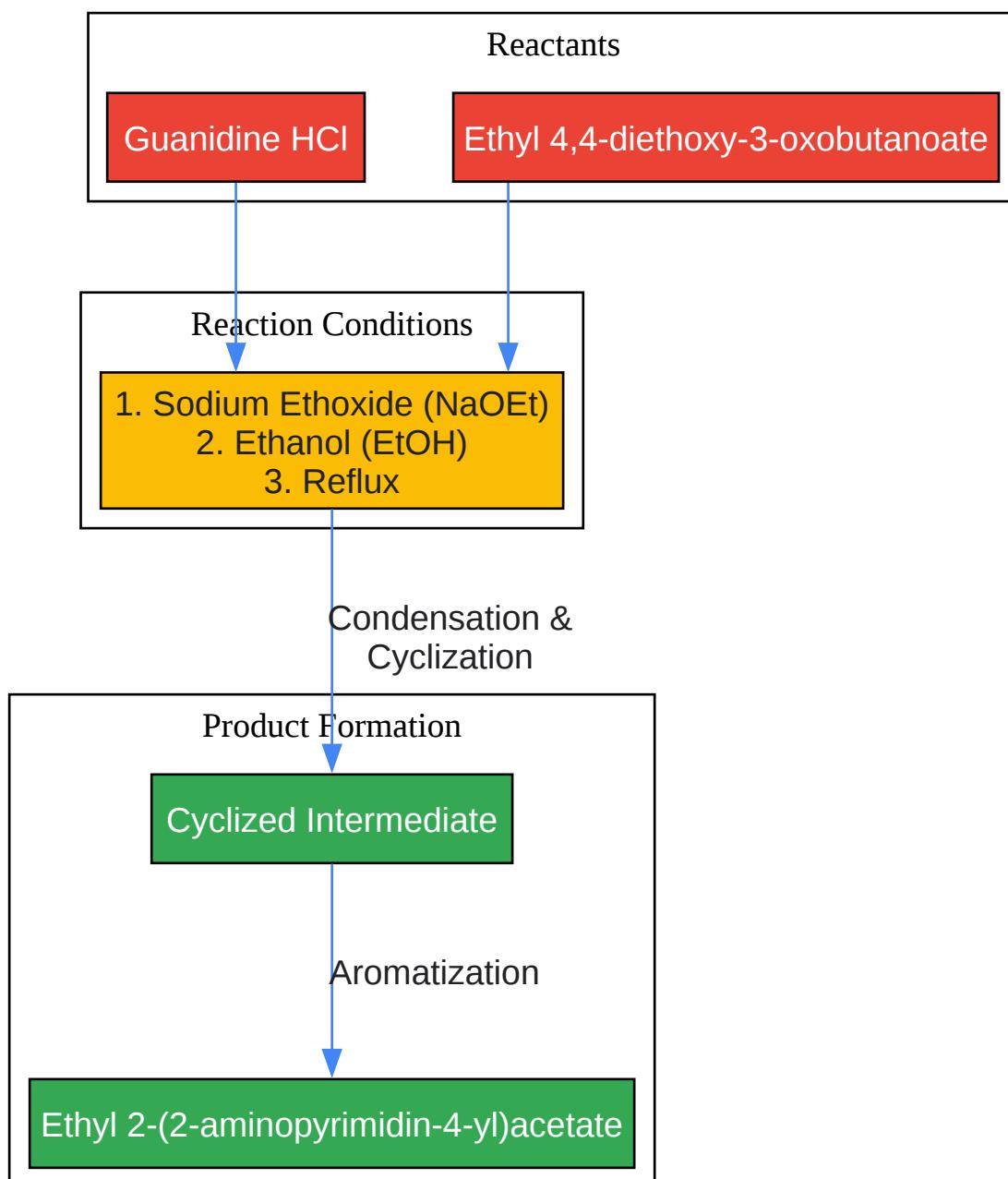
Synthesis Protocol and Mechanistic Rationale

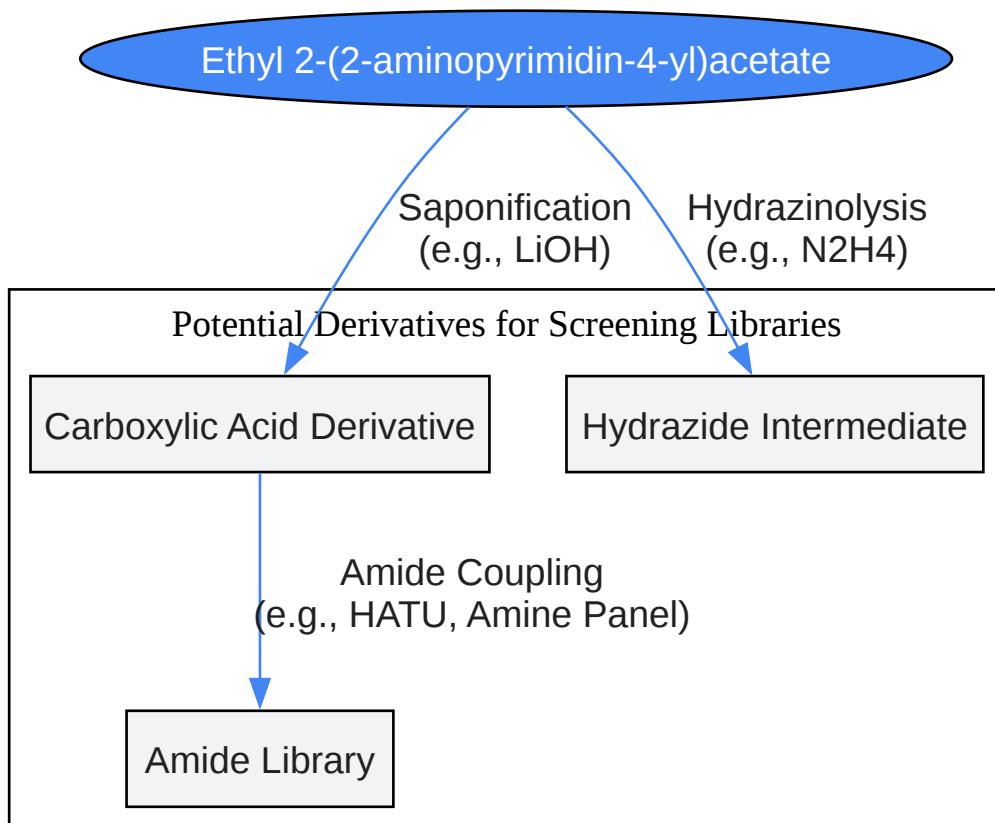
The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry. A robust and common method is the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a source of the N-C-N fragment, such as guanidine. This approach, known as the Pinner synthesis, is highly effective for generating 2-aminopyrimidines.

Expertise & Experience: Rationale for Synthetic Route

For the synthesis of **Ethyl 2-(2-aminopyrimidin-4-yl)acetate**, a logical choice for the 1,3-dicarbonyl equivalent is ethyl 4,4-diethoxy-3-oxobutanoate. This starting material contains the required four-carbon backbone, the ethyl ester, and a protected aldehyde (as a diethyl acetal) that can be readily deprotected under the acidic conditions of the reaction to form the necessary β -ketoaldehyde intermediate *in situ*. Guanidine hydrochloride is selected as the N-C-N source, and a non-nucleophilic base like sodium ethoxide is used to deprotonate the guanidine and catalyze the condensation.

Visualized Synthesis Workflow





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References

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